molecular formula C8H5BrN4O2 B2862279 2-(2-Bromophenyl)tetrazole-5-carboxylic acid CAS No. 1368837-90-4

2-(2-Bromophenyl)tetrazole-5-carboxylic acid

Cat. No.: B2862279
CAS No.: 1368837-90-4
M. Wt: 269.058
InChI Key: ZMOCFZHVPNIWNG-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)tetrazole-5-carboxylic acid is a heterocyclic organic compound that features a tetrazole ring substituted with a bromophenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

Tetrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids, forming hydrogen bonds with amino acids in the active pockets of target proteins .

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may affect similar biochemical pathways as those influenced by carboxylic acids.

Pharmacokinetics

Tetrazoles, including 2-(2-Bromophenyl)tetrazole-5-carboxylic acid, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, the tetrazole motif can boost lipophilicity, enhance bioavailability, and have fewer negative effects .

Result of Action

Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . This suggests that the compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can provide electrolytes for cathodic and anodic processes, influencing the corrosion inhibition properties of tetrazole derivatives . Additionally, the compound’s interaction with its environment may be influenced by its planar structure, which favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)tetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzonitrile with sodium azide in the presence of a copper catalyst to form the tetrazole ring. The resulting intermediate is then subjected to hydrolysis to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)tetrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromophenyl)tetrazole-5-carboxylic acid is unique due to the presence of both the bromophenyl and carboxylic acid groups, which confer specific reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its potential as a bioisostere make it a valuable compound in research and industry .

Properties

IUPAC Name

2-(2-bromophenyl)tetrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOCFZHVPNIWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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